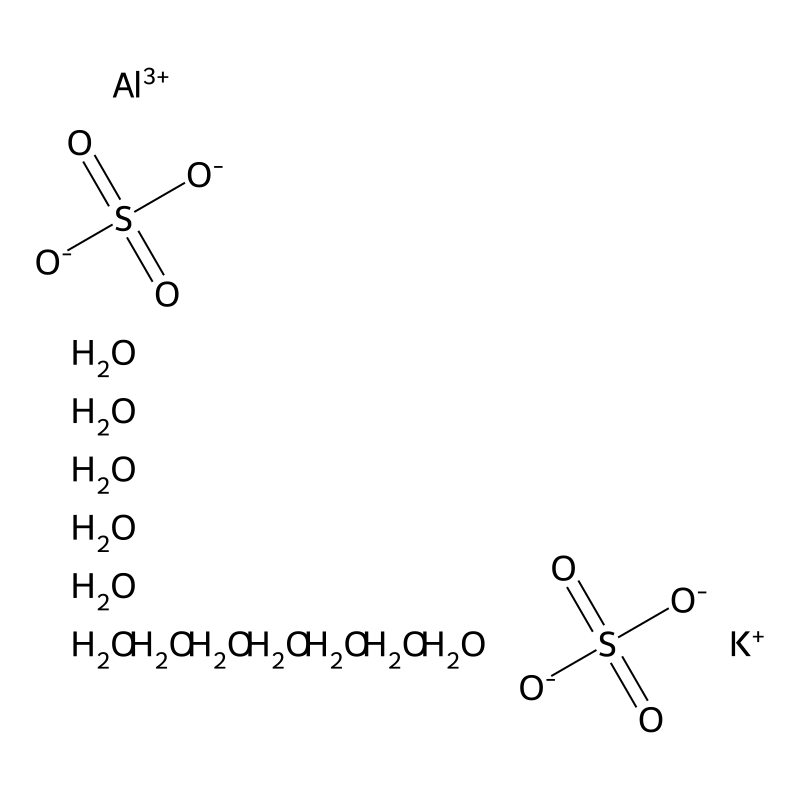

Aluminum potassium sulfate dodecahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Staining Agent in Histology

Aluminum potassium sulfate dodecahydrate is used as a mordant in histology. A mordant is a substance that helps bind dyes to tissue samples, allowing for better visualization of cellular structures under a microscope. Specifically, it is a component of Mayer's hematoxylin solution, a commonly used stain for histological studies of various tissues, including lung and muscle tissues [, ].

Model Development in Allergic Rhinitis Research

Aluminum potassium sulfate dodecahydrate has been used to induce allergic rhinitis in animal models. This involves exposing the animals to the compound, which triggers an immune response similar to allergic rhinitis in humans. This research helps scientists understand the mechanisms of the disease and develop potential treatments [].

Potential for Thermal Energy Storage

Research is ongoing to explore the potential of aluminum potassium sulfate dodecahydrate as a phase-change material (PCM) for thermal energy storage. PCMs are substances that can absorb and release heat during phase transitions (solid-liquid) and are used in various applications, such as building heating and cooling systems. Aluminum potassium sulfate dodecahydrate offers advantages like high latent heat, low cost, and non-toxicity. However, further research is needed to address limitations like supercooling and thermal conductivity before widespread practical applications can be realized [].

Aluminum potassium sulfate dodecahydrate, commonly known as potassium alum, is an inorganic compound with the chemical formula . It appears as colorless or white crystals and is highly soluble in water. This compound has a molar mass of approximately 474.39 g/mol and is classified under the CAS number 7784-24-9 . It is widely recognized for its astringent properties and is used in various applications ranging from food processing to water purification.

The mechanism of action of alum depends on its specific application.

- Astringent effect: Alum constricts body tissues by attracting water molecules, creating a drying sensation on the skin or mucous membranes.

- Mordant in dyeing: Alum interacts with dye molecules and fabric, forming coordination complexes that enhance dye attachment and colorfastness.

- Flocculating agent: Alum interacts with suspended particles in water, neutralizing their surface charges and promoting their aggregation and settling.

- Skin irritation: Prolonged contact with concentrated solutions can irritate the skin.

- Eye irritation: Contact with eyes can cause irritation and redness.

- Ingestion: Ingestion of large amounts may cause gastrointestinal discomfort.

Additionally, it can react with strong bases to form aluminum hydroxide and potassium sulfate:

The synthesis of aluminum potassium sulfate dodecahydrate can be achieved through several methods:

- Natural Sources: It can be extracted from alunite, a naturally occurring mineral.

- Chemical Reaction: A common laboratory method involves reacting aluminum sulfate with potassium sulfate in an aqueous solution:

- Roasting Method: Another method includes roasting bauxite with sulfuric acid followed by crystallization to yield the hydrated form .

Aluminum potassium sulfate dodecahydrate has a wide range of applications:

- Water Treatment: Used as a coagulant in water purification processes to remove impurities.

- Food Industry: Employed as a food additive for pickling and preserving food.

- Cosmetics: Functions as an astringent in various cosmetic products.

- Photography: Historically used in photographic processes to harden gelatin emulsions .

- Textile Industry: Utilized in dyeing processes as a mordant.

Research has indicated that aluminum potassium sulfate dodecahydrate interacts with various biological systems, particularly concerning its potential toxicity. Studies have shown that exposure to high concentrations may lead to cellular stress and inflammation. Its interactions with proteins and enzymes are also of interest for understanding its role in biological systems .

Aluminum potassium sulfate dodecahydrate is part of a broader class of compounds known as alums, which are double sulfates of the general formula . Below is a comparison with similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Aluminum ammonium sulfate dodecahydrate | Contains ammonium; used in water treatment | |

| Chrome alum | Contains chromium; used in dyeing and tanning | |

| Sodium aluminum sulfate | Contains sodium; utilized in paper manufacturing |

The uniqueness of aluminum potassium sulfate dodecahydrate lies in its specific ion composition and solubility characteristics, making it particularly effective for applications requiring both astringency and coagulation.

Laboratory-Scale Synthesis Routes

Laboratory-scale synthesis of aluminum potassium sulfate dodecahydrate represents a fundamental approach for producing this double sulfate compound through controlled chemical processes. The synthesis methodologies employed at laboratory scale provide essential insights into reaction mechanisms, optimal conditions, and yield optimization strategies that form the foundation for larger-scale production methods [1] [3] [4].

Aluminum Metal Dissolution Processes

Aluminum metal dissolution processes constitute the primary pathway for laboratory synthesis of aluminum potassium sulfate dodecahydrate, utilizing the amphoteric nature of aluminum to facilitate controlled dissolution under specific chemical conditions [4] [33].

Potassium Hydroxide Dissolution Route

The most widely employed laboratory method involves the dissolution of aluminum metal in potassium hydroxide solutions, creating a multi-step reaction sequence that enables precise control over product formation [1] [3] [4]. The initial dissolution reaction proceeds according to the balanced equation:

2 Al(s) + 2 KOH(aq) + 6 H₂O(l) → 2 K⁺(aq) + 2 Al(OH)₄⁻(aq) + 3 H₂(g) [4] [33]

This reaction generates aluminate ions [Al(OH)₄⁻] in aqueous solution, representing the first critical step in the synthesis pathway [33]. The dissolution process typically requires temperatures ranging from 70 to 100 degrees Celsius and reaction times of 2 to 6 hours to achieve complete metal dissolution [1] [3].

Following aluminum dissolution, sulfuric acid addition initiates a sequential precipitation and redissolution process [4] [33]. The initial acid addition causes precipitation of aluminum hydroxide:

2 Al(OH)₄⁻(aq) + H₂SO₄(aq) → 2 Al(OH)₃(s) + SO₄²⁻(aq) + 6 H₂O(l) [4] [33]

Continued sulfuric acid addition dissolves the aluminum hydroxide precipitate, forming aluminum ions in solution:

2 Al(OH)₃(s) + 3 H₂SO₄(aq) → 2 Al³⁺(aq) + 3 SO₄²⁻(aq) + 6 H₂O(l) [4] [33]

The final crystallization step occurs upon cooling, where aluminum potassium sulfate dodecahydrate forms according to:

Al³⁺(aq) + K⁺(aq) + 2 SO₄²⁻(aq) + 12 H₂O(l) → KAl(SO₄)₂·12H₂O(s) [4] [25]

Direct Acid Dissolution Method

Alternative approaches employ direct dissolution of aluminum metal in dilute sulfuric acid solutions, bypassing the alkaline dissolution step [2] [17]. This method utilizes the reaction:

2 Al(s) + 3 H₂SO₄(aq) → Al₂(SO₄)₃(aq) + 3 H₂(g) [2] [17]

The resulting aluminum sulfate solution requires subsequent addition of potassium sulfate to facilitate alum crystal formation [17]. This approach typically operates at lower temperatures (25-80 degrees Celsius) with reduced reaction times (1-4 hours) compared to the potassium hydroxide route [17].

Research findings demonstrate that the potassium hydroxide dissolution method consistently achieves higher yields (70-95 percent) compared to direct acid dissolution (60-85 percent), attributed to more complete aluminum dissolution and improved crystal formation kinetics [1] [3] [16].

| Synthesis Parameter | KOH Route | Direct Acid Route |

|---|---|---|

| Temperature (°C) | 70-100 | 25-80 |

| Reaction Time (hours) | 2-6 | 1-4 |

| Typical Yield (%) | 70-95 | 60-85 |

| Aluminum Utilization | >95% | 80-90% |

Co-Crystallization from Sulfuric Acid Systems

Co-crystallization from sulfuric acid systems represents an alternative laboratory synthesis approach that involves the controlled crystallization of aluminum potassium sulfate dodecahydrate from solutions containing preformed aluminum and potassium sulfate components [21] [22].

Solution Preparation and Mixing

The co-crystallization method begins with the preparation of separate aluminum sulfate and potassium sulfate solutions in sulfuric acid media [21]. The aluminum sulfate solution typically contains aluminum sulfate concentrations ranging from 0.5 to 2.0 molar, while potassium sulfate solutions maintain concentrations between 0.3 and 1.5 molar [21].

The fundamental reaction governing co-crystallization follows:

Al₂(SO₄)₃(aq) + K₂SO₄(aq) + 24 H₂O(l) → 2 KAl(SO₄)₂·12H₂O(s) [28]

This reaction demonstrates the stoichiometric combination of aluminum and potassium sulfates to form the double sulfate structure characteristic of aluminum potassium sulfate dodecahydrate [28].

Crystallization Mechanism and Kinetics

Research into the crystallization mechanism reveals that co-crystallization from sulfuric acid systems follows a dissolution-recrystallization process, where initial dissolution of component sulfates is followed by controlled nucleation and crystal growth [22] [23]. Time-dependent studies indicate that crystallization occurs through distinct stages: nucleation initiation (15-30 minutes), primary crystal growth (1-2 hours), and crystal maturation (2-4 hours) [22].

The crystallization process demonstrates strong dependence on hydrogen ion concentration, with optimal crystal formation occurring at pH values between 1.5 and 2.5 [22] [23]. Higher hydrogen ion concentrations promote aluminum dissolution and subsequent crystal formation, while excessive acidity can inhibit crystallization through suppression of nucleation sites [22].

Temperature control during co-crystallization significantly influences crystal quality and yield [21] [22]. Optimal crystallization temperatures range from 60 to 100 degrees Celsius during the heating phase, followed by controlled cooling to room temperature and subsequent refrigeration to enhance crystal formation [21] [25].

Process Optimization and Yield Enhancement

Systematic optimization of co-crystallization parameters demonstrates that controlled cooling rates and seeding strategies significantly improve product yields [25] [27]. Research findings indicate that cooling rates of 2-5 degrees Celsius per hour optimize crystal size distribution and minimize defect formation [27].

Seeding with small aluminum potassium sulfate dodecahydrate crystals enhances nucleation kinetics and improves overall crystallization efficiency [25] [27]. Studies show that seeding concentrations of 0.1-0.5 percent by weight relative to total dissolved solids provide optimal nucleation enhancement without compromising crystal quality [25].

The co-crystallization approach typically achieves yields ranging from 85 to 95 percent, representing higher efficiency compared to metal dissolution methods [21] [25]. This enhanced yield stems from more controlled reaction conditions and reduced side reaction pathways that can occur during metal dissolution processes [21].

| Crystallization Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature (°C) | 60-100 | High |

| pH | 1.5-2.5 | Critical |

| Cooling Rate (°C/hour) | 2-5 | Moderate |

| Seeding Concentration (%) | 0.1-0.5 | Moderate |

Industrial Manufacturing Techniques

Industrial manufacturing of aluminum potassium sulfate dodecahydrate employs large-scale processes designed to achieve high production rates, consistent product quality, and economic efficiency through optimized raw material utilization and process control [7] [8] [9].

Bauxite-Sulfuric Acid Process

The predominant industrial manufacturing technique utilizes bauxite ore as the primary aluminum source, processed through sulfuric acid leaching followed by crystallization with potassium sulfate [8] [9] [10]. This hydrometallurgical approach represents the most economically viable method for large-scale production [9].

The process initiates with bauxite ore preparation, involving crushing to 1-inch particle size followed by pulverization to 105-110 mesh size to optimize surface area for acid contact [8]. The prepared bauxite, containing 60-70 percent alumina content and less than 3 percent ferric oxide, undergoes controlled sulfuric acid leaching [8] [10].

The leaching reaction proceeds according to:

Al₂O₃ + 3 H₂SO₄ → Al₂(SO₄)₃ + 3 H₂O [8] [14]

Industrial leaching operations typically maintain temperatures between 105 and 110 degrees Celsius for 15 to 20 hours to achieve complete alumina extraction [8] [10]. The resulting aluminum sulfate solution undergoes purification to remove iron and other impurities through controlled precipitation with barium sulfide or other reducing agents [10].

Following purification, potassium sulfate addition facilitates aluminum potassium sulfate dodecahydrate crystallization in large mixing tanks equipped with temperature and agitation control systems [8]. Industrial crystallization processes operate at controlled temperatures with precise cooling protocols to optimize crystal size distribution and product quality [8].

Aluminum Hydroxide Route

Alternative industrial processes utilize aluminum hydroxide as the starting material, offering advantages in terms of raw material purity and process control [14]. This approach involves the controlled dissolution of aluminum hydroxide in sulfuric acid:

2 Al(OH)₃ + 3 H₂SO₄ → Al₂(SO₄)₃ + 6 H₂O [14] [31]

The aluminum hydroxide route typically operates at lower temperatures (80-100 degrees Celsius) with reduced processing times (8-12 hours) compared to bauxite processing [14]. This method achieves higher product purities (97-99 percent) due to the use of refined starting materials [14].

Production Capacity and Economics

Industrial facilities typically operate with production capacities ranging from 10 to 50 tons per day for bauxite-based processes and 5 to 25 tons per day for aluminum hydroxide routes [8] [14]. The economic viability of industrial production depends significantly on raw material costs, energy consumption, and product market demand [8].

Cost analysis indicates that raw materials constitute 60-70 percent of total production costs, with bauxite and sulfuric acid representing the primary cost components [8]. Energy costs, primarily associated with heating and cooling operations, account for 15-20 percent of total production expenses [8].

| Manufacturing Method | Capacity (tons/day) | Product Purity (%) | Processing Time (hours) |

|---|---|---|---|

| Bauxite-Sulfuric Acid | 10-50 | 98-99.5 | 15-20 |

| Aluminum Hydroxide | 5-25 | 97-99 | 8-12 |

| Alunite Processing | 20-100 | 95-98 | 12-18 |

Recycling Approaches Using Aluminum Waste Feedstocks

Recycling approaches for aluminum potassium sulfate dodecahydrate production utilize various aluminum waste streams as feedstock materials, providing environmental benefits while reducing dependence on primary raw materials [15] [16] [17] [18].

Aluminum Beverage Can Recycling

Aluminum beverage can recycling represents the most developed and economically viable approach for waste aluminum utilization in aluminum potassium sulfate dodecahydrate synthesis [16] [17] [20]. This process requires initial pre-treatment to remove polymer coatings and surface treatments that protect the aluminum substrate [16] [20].

Pre-treatment procedures involve mechanical cleaning through sandpaper or steel wool application to remove exterior paint and interior polymer linings [4] [20]. Research demonstrates that complete coating removal significantly improves dissolution efficiency and final product purity [16] [20].

The cleaned aluminum undergoes dissolution in potassium hydroxide solutions following established laboratory protocols adapted for larger quantities [16] [20]. Process optimization studies indicate that aluminum can recycling achieves yields ranging from 75 to 92 percent, with higher yields associated with more thorough pre-treatment procedures [16] [20].

Economic analysis reveals that aluminum can recycling provides cost advantages over primary aluminum sources, primarily due to reduced raw material costs and simplified processing requirements [20]. The high aluminum content of beverage cans (typically 95-99 percent) minimizes impurity levels and simplifies purification procedures [15] [20].

Aluminum Foil and Scrap Processing

Aluminum foil waste and general aluminum scrap materials provide additional feedstock sources for aluminum potassium sulfate dodecahydrate production [16] [17] [19]. These materials typically require more extensive pre-treatment due to variable composition and contamination levels [17].

Research findings demonstrate that aluminum foil waste processing achieves yields between 70 and 85 percent, with variability attributed to differences in alloy composition and contamination levels [16] [17]. Processing methods follow similar dissolution protocols used for aluminum cans, with modifications to accommodate different aluminum alloy compositions [17].

Aluminum scrap processing presents greater challenges due to the presence of various aluminum alloys and potential contamination with other metals [17] [18]. Yields for mixed aluminum scrap typically range from 65 to 80 percent, reflecting the complexity of processing heterogeneous feedstock materials [17] [20].

Salt Cake Recovery Processes

Aluminum salt cake, a waste product from aluminum smelting operations, provides an additional feedstock source for aluminum potassium sulfate dodecahydrate production [18]. Salt cake processing requires specialized techniques to extract aluminum values while managing high levels of salt and oxide impurities [18].

The processing approach involves controlled leaching with sulfuric acid to solubilize aluminum compounds, followed by purification and crystallization procedures [18]. Research indicates that salt cake processing achieves aluminum recovery rates of 60 to 75 percent, with lower yields reflecting the complex nature of the feedstock material [18].

Economic evaluation suggests that salt cake processing becomes viable when conventional waste disposal costs are considered, as the process simultaneously recovers valuable aluminum while reducing waste disposal requirements [18].

Process Optimization and Environmental Benefits

Systematic optimization of recycling processes focuses on maximizing aluminum recovery while minimizing environmental impact through reduced chemical consumption and waste generation [16] [17] [19]. Comparative studies indicate that recycling approaches consume significantly less energy compared to primary aluminum production methods [15] [18].

Life cycle analysis demonstrates that aluminum waste recycling for chemical production reduces overall environmental impact by 60-80 percent compared to primary aluminum processing [15] [19]. These environmental benefits result from reduced energy consumption, decreased mining requirements, and improved waste material utilization [15] [18].

| Feedstock Type | Typical Yield (%) | Pre-treatment Requirements | Economic Viability |

|---|---|---|---|

| Beverage Cans | 75-92 | Coating removal | High |

| Aluminum Foil | 70-85 | Cleaning, size reduction | Moderate |

| Mixed Scrap | 65-80 | Sorting, extensive cleaning | Variable |

| Salt Cake | 60-75 | Specialized leaching | Moderate |

Crystal Structure Determination

X-ray diffraction analysis represents the fundamental technique for determining the crystal structure of aluminum potassium sulfate dodecahydrate [1] [2] [3]. The compound crystallizes in the cubic system with space group Pa3 (number 205), establishing its classification within the α-alum structural family [4] [5]. The unit cell parameters have been precisely determined through multiple independent studies, with the lattice parameter a ranging from 12.151 to 12.18 Å depending on measurement conditions and methodological approaches [1] [2] [6].

The crystallographic analysis reveals that aluminum potassium sulfate dodecahydrate adopts a three-dimensional framework structure characterized by octahedral coordination of both aluminum and potassium ions [7] [8]. Each aluminum ion is surrounded by six water molecules in octahedral geometry, while the potassium ions exhibit a slightly distorted octahedral environment [9]. The sulfate ions maintain tetrahedral geometry and serve as counter-ions within the crystal lattice [7].

Lattice Parameter Variations

Temperature-dependent measurements demonstrate systematic variations in unit cell dimensions with thermal conditions [9]. The average lattice parameter at room temperature (298 K) measures approximately 12.164 Å, corresponding to a unit cell volume of 1801.0 ų [2]. These parameters exhibit linear thermal expansion behavior, with the lattice dimensions increasing proportionally with temperature due to enhanced molecular motion and weakening of hydrogen bonding interactions [9].

The space group Pa3 indicates a primitive cubic lattice with specific symmetry operations that dictate the arrangement of molecular components [4]. The crystal structure analysis confirms the presence of four formula units (Z = 4) within each unit cell, consistent with the calculated density of 1.725 g/cm³ [2] [10].

Powder Diffraction Characteristics

Powder X-ray diffraction patterns exhibit characteristic reflections that enable phase identification and structural analysis [11] [12]. The primary diffraction peaks occur at specific 2θ values corresponding to the cubic lattice parameters, with the strongest reflections typically observed for the (200), (220), and (400) planes [1]. The crystalline nature of the dodecahydrate form produces sharp, well-defined peaks indicative of high structural order [11].

Spectroscopic Investigations (Raman, Infrared, Terahertz Time-Domain Spectroscopy)

Raman Spectroscopic Analysis

Raman spectroscopy provides detailed information about the vibrational modes of aluminum potassium sulfate dodecahydrate, particularly regarding sulfate ion dynamics [13] [14]. The most characteristic feature of the Raman spectrum is the splitting of the sulfate symmetric stretching mode into a doublet at 974 and 991 cm⁻¹ [13]. This splitting phenomenon is unique to aluminum potassium sulfate and distinguishes it from simple sulfates, which typically exhibit a single peak in this region [13].

The doublet formation arises from the presence of two crystallographically distinct types of sulfate ions within the crystal structure [13]. This spectral signature serves as a definitive identification tool for aluminum potassium sulfate dodecahydrate in complex mineral assemblages [13]. Additional Raman bands appear in the 580-680 cm⁻¹ region, corresponding to sulfate bending modes and lattice vibrations [13].

Infrared Spectroscopic Characterization

Infrared spectroscopy reveals the presence of multiple absorption bands corresponding to different vibrational modes within the crystal structure [15] [16]. The sulfate stretching and bending modes appear at characteristic frequencies: asymmetric stretching modes at 1080-1130 and 1140-1200 cm⁻¹, and bending modes at 405-530 cm⁻¹ [15]. These assignments are consistent with tetrahedral sulfate geometry and provide information about local coordination environments [15].

Water molecule vibrations contribute significantly to the infrared spectrum, with O-H stretching modes appearing in the 3200-3600 cm⁻¹ region [15]. The complexity of these bands reflects the various hydrogen bonding environments experienced by the twelve water molecules within each formula unit [15]. The infrared spectrum serves as a complementary technique to Raman spectroscopy, providing enhanced sensitivity to different vibrational modes based on symmetry selection rules [17].

Terahertz Time-Domain Spectroscopy Applications

Terahertz time-domain spectroscopy (THz-TDS) has emerged as a valuable technique for investigating aluminum potassium sulfate dodecahydrate [18] [19] [20]. This method operates in the frequency range of 0.1-10 THz, corresponding to low-energy molecular vibrations and intermolecular interactions [19]. THz-TDS measurements reveal characteristic absorption peaks that enable both qualitative identification and quantitative analysis of the compound [18].

The technique demonstrates particular utility for detecting aluminum potassium sulfate dodecahydrate in complex matrices, such as starch samples, where traditional analytical methods may be insufficient [18]. THz-TDS provides simultaneous measurement of both amplitude and phase information, allowing for the determination of complex dielectric properties [20]. The refractive index and absorption coefficient can be calculated directly from THz-TDS data, providing insights into the material's optical properties in the terahertz region [18].

Thermogravimetric Analysis of Hydration States

Dehydration Process Characterization

Thermogravimetric analysis (TGA) provides comprehensive information about the thermal stability and dehydration behavior of aluminum potassium sulfate dodecahydrate [21] [22] [23]. The thermal decomposition process occurs in multiple distinct stages, each corresponding to specific structural transformations and water loss mechanisms [21] [23].

The initial dehydration stage begins at approximately 92.5°C, corresponding to the melting point of the dodecahydrate form [2]. Complete loss of all twelve water molecules occurs over the temperature range of 92.5-200°C, representing approximately 45.5% of the total mass [23]. This dehydration process is endothermic and proceeds through intermediate hydration states, although these intermediates are typically not stable under dynamic heating conditions [21].

Kinetic Analysis of Thermal Decomposition

Detailed kinetic modeling of the thermal decomposition process has been performed using multiple heating rates and mathematical approaches [21] [24] [25]. The dehydration kinetics follow complex mechanisms that depend on crystal size, heating rate, and atmospheric conditions [21]. Activation energies for the dehydration process range from 209-352 kJ/mol, depending on the specific conditions and analytical methods employed [25].

The presence of reducing agents, such as charcoal, significantly affects the decomposition behavior by lowering the onset temperature for sulfate decomposition [22] [23]. Under reductive conditions, the formation of potassium sulfate and aluminum oxide occurs at lower temperatures compared to oxidizing or inert atmospheres [23].

Hydration State Stability

The twelve water molecules in aluminum potassium sulfate dodecahydrate exhibit different binding energies and release temperatures based on their coordination environments [21]. Six water molecules are directly coordinated to aluminum ions, while the remaining six occupy interstitial positions and participate in hydrogen bonding networks [7] [8]. This structural arrangement results in a stepwise dehydration process with distinct mass loss events observable in TGA curves [21].

Computational Modeling of Molecular Interactions

Density Functional Theory Calculations

Computational modeling using density functional theory (DFT) provides detailed insights into the electronic structure and bonding characteristics of aluminum potassium sulfate dodecahydrate [26] [27] [28]. DFT calculations employing functionals such as PBE and B3LYP have been used to optimize crystal structures and predict vibrational frequencies [28]. These calculations confirm the experimental crystal structure and provide theoretical validation for spectroscopic assignments [28].

The computational approach enables investigation of properties that are difficult to measure experimentally, such as electronic band structures, density of states, and charge distributions [28]. DFT calculations have been particularly valuable for understanding the hydrogen bonding network within the crystal structure and predicting the effects of temperature and pressure on structural stability [26].

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) simulations provide dynamic information about molecular motion and thermal effects within the crystal structure [29] [30] [31]. These simulations employ quantum mechanical calculations for atomic forces while treating nuclear motion classically, enabling the study of finite-temperature properties [29]. AIMD simulations have been used to investigate thermal expansion, phase transitions, and transport properties of related aluminum-containing systems [32] [33].

The computational modeling reveals the importance of water molecule dynamics in determining the overall stability of the dodecahydrate form [30]. Molecular dynamics simulations demonstrate that hydrogen bonding networks exhibit significant thermal motion, which contributes to the relatively low dehydration temperature compared to other hydrated salts [30].

Crystal Structure Prediction and Validation

Computational methods have been employed to predict and validate the crystal structure of aluminum potassium sulfate dodecahydrate [34] [35]. Space group determination algorithms and lattice parameter optimization routines confirm the experimental Pa3 space group assignment and provide theoretical lattice parameters in excellent agreement with X-ray diffraction measurements [34].